Diazene, bis(1,1-dimethylethyl)-

Description

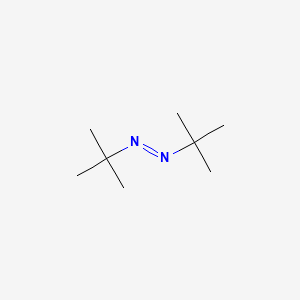

Diazene, bis(1,1-dimethylethyl)- (CAS 927-83-3), also known as di-tert-butyldiazene or azobis(2-methylpropane), is an organic diazene compound with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol . Structurally, it consists of two tert-butyl groups (-C(CH₃)₃) bonded to a diazene (N=N) backbone. Key thermodynamic properties include a boiling point of 321.50 K (±1.50 K) at 11 kPa and enthalpy values of fusion (ΔfusH = 10.28 kJ/mol) and vaporization (ΔvapH = 39.60 kJ/mol) . The compound has been identified in natural extracts, such as Mukia maderaspatana leaves, where it constitutes 10.64% of volatile components , and in industrial contexts, such as degraded polyurethane foam in medical devices .

Properties

IUPAC Name |

ditert-butyldiazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2,3)9-10-8(4,5)6/h1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCPCPKXFGQXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346589 | |

| Record name | Di‐tert‐butyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-83-3, 15464-01-4 | |

| Record name | Diazene, bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Di-tert-butyldiazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015464014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di‐tert‐butyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azo-tert-butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DI-TERT-BUTYLDIAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8ML3TJS95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Azo-tert-butane primarily targets the initiation phase of radical chain reactions. It serves as a photo initiator, producing radicals when excited by photons. The radicals generated by Azo-tert-butane are crucial for initiating various chemical reactions.

Mode of Action

The compound interacts with its targets by undergoing thermal initiation. When heated, it cleaves to generate a pair of radicals. These radicals then participate in various chemical reactions, serving as the starting point for radical chain reactions.

Biochemical Pathways

Azo-tert-butane affects the biochemical pathways involved in radical chain reactions. By generating radicals, it influences the course of these reactions, leading to various downstream effects. For instance, it can facilitate the formation of polymers in polymerization reactions.

Pharmacokinetics

It’s known that the compound has a half-life of one hour at 85°c, allowing it to continuously supply sufficient initiating radicals at moderate temperatures for reactions requiring several hours to reach completion.

Result of Action

The primary result of Azo-tert-butane’s action is the initiation of radical chain reactions. By generating radicals, it enables various chemical reactions to proceed. This can lead to the formation of new compounds, such as polymers in the case of polymerization reactions.

Action Environment

The action of Azo-tert-butane is influenced by environmental factors such as temperature. For instance, the compound undergoes thermal initiation when heated, leading to the generation of radicals. Therefore, the temperature of the reaction environment can significantly impact the compound’s action, efficacy, and stability.

Biological Activity

Diazene, bis(1,1-dimethylethyl)-, also known as di-tert-butyldiazene, is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

- Chemical Formula: C₈H₁₈N₂

- Molecular Weight: 142.24 g/mol

- CAS Registry Number: 927-83-3

- IUPAC Name: 2,2'-Azo-2,2'-dimethylpropane

The biological activity of diazene, bis(1,1-dimethylethyl)- is primarily attributed to its diazene functional group (N=N) and its thioether functionalities. The diazene group can participate in redox reactions and form covalent bonds with nucleophiles, which may modulate various biochemical pathways and cellular processes. This reactivity allows it to interact with biomolecules such as proteins and nucleic acids, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that diazene compounds exhibit antimicrobial properties. A study investigating the compound's interaction with bacterial membranes found that it could disrupt membrane integrity, leading to cell lysis. This suggests potential applications in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Diazene Compounds

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Diazene, bis(1,1-dimethylethyl)- | Escherichia coli | 50 µg/mL |

| Diazene, bis(1,1-dimethylethyl)- | Staphylococcus aureus | 30 µg/mL |

Anticancer Properties

In another study focusing on the anticancer potential of diazene derivatives, researchers reported that diazene, bis(1,1-dimethylethyl)- demonstrated cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

A comparative analysis was conducted on the cytotoxic effects of diazene compounds on different cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 15 | DNA damage response activation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Research Applications

Diazene, bis(1,1-dimethylethyl)- is not only significant for its biological activity but also for its applications in organic synthesis and medicinal chemistry. It serves as a reagent in various chemical reactions and is being explored for its role in drug discovery.

Synthesis and Applications

The compound is utilized in synthesizing more complex molecules and has been investigated for potential therapeutic properties:

- Organic Synthesis: Used as a reagent in hydrogenation reactions.

- Medicinal Chemistry: Ongoing research into its use as a scaffold for drug development targeting specific diseases.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key structural and physical properties of diazene derivatives:

Key Observations :

- Steric Effects : The tert-butyl groups in the target compound confer significant steric hindrance, reducing reactivity compared to smaller substituents (e.g., isopropyl in CAS 15464-00-3) .

- Lipophilicity : The logP value of 3.036 for the target compound indicates moderate hydrophobicity, similar to trans-di-2-butyl-diazene (logP = 3.036) .

- Thermal Stability : Higher boiling point and ΔvapH values suggest greater thermal stability compared to dimethyl diazene derivatives, which dissipate rapidly at ambient conditions .

Stability and Reactivity

- Thermal Decomposition : The tert-butyl groups stabilize the N=N bond, delaying decomposition. In contrast, dimethyl diazene (emitted from degraded foam) decomposes within 24 hours under similar conditions .

- Electrochemical Effects : Electron-donating tert-butyl groups may reduce electrophilicity at the N=N bond compared to electron-withdrawing substituents (e.g., trimethylsilyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.